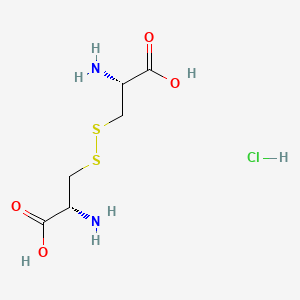

L-cystine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-07-6, 34760-60-6 | |

| Record name | L-Cystine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34760-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-cystine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Cystine Hydrochloride as a Precursor for Glutathione Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress and xenobiotic detoxification. The synthesis of GSH is primarily dependent on the availability of the amino acid L-cysteine. L-cystine, a more stable disulfide dimer of L-cysteine, serves as a crucial precursor for intracellular L-cysteine and, consequently, for GSH synthesis. L-cystine hydrochloride, a salt form of L-cystine, offers enhanced solubility and stability, making it a viable candidate for therapeutic and nutraceutical applications aimed at augmenting GSH levels. This technical guide provides a comprehensive overview of the role of this compound in glutathione synthesis, including its metabolism, the signaling pathways it influences, and relevant experimental protocols and quantitative data from scientific studies.

Introduction to Glutathione and the Role of L-Cystine

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification, and immune function.[1] The rate-limiting step in GSH synthesis is the availability of L-cysteine.[2] Due to its reactive thiol group, L-cysteine is readily oxidized to L-cystine in the extracellular environment.[3] Cells have evolved specific transport systems to take up extracellular L-cystine, which is then reduced intracellularly to two molecules of L-cysteine, thereby providing the necessary substrate for GSH synthesis.[4][5]

This compound (C₆H₁₂N₂O₄S₂·2HCl) is a highly water-soluble and stable form of L-cystine, which makes it a suitable compound for oral supplementation and pharmaceutical formulations.[6][7] Its administration aims to increase the systemic pool of L-cystine, leading to enhanced intracellular L-cysteine levels and subsequent potentiation of GSH synthesis.[8]

Biochemical Pathway of Glutathione Synthesis

The de novo synthesis of glutathione occurs in the cytosol through two sequential ATP-dependent enzymatic reactions:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[1]

-

Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[1]

The availability of cysteine is a major determinant of the rate of GSH synthesis.[2] Extracellular L-cystine is transported into the cell, primarily via the cystine/glutamate antiporter (system x c⁻), and is subsequently reduced to L-cysteine.[4]

Pharmacokinetics of Oral L-Cystine

While specific pharmacokinetic data for this compound in humans is limited, studies on L-cystine provide valuable insights. The oral bioavailability of L-cystine is influenced by its transport across the intestinal epithelium. Evidence suggests that L-cystine and L-cysteine are transported by separate mechanisms in the human gut.[9]

A study in mice using deuterated L-cystine (D4-cystine) demonstrated that the absolute bioavailability of oral L-cystine ranged from 15.1% to 25.6% at doses of 25 to 100 mg/kg, respectively.[10] Following oral administration, D4-cystine was primarily absorbed into the blood via the intestine, with the highest concentrations found in the plasma and stomach.[10] It is important to note that these findings in mice may not directly translate to humans.

In contrast, N-acetyl-L-cysteine (NAC), another cysteine precursor, is reported to be more stable and bioavailable than L-cysteine itself.[11] NAC is readily absorbed after oral administration and is deacetylated to L-cysteine intracellularly.[3][12]

Signaling Pathways: The Nrf2-Keap1 Axis

The synthesis of enzymes involved in glutathione metabolism is tightly regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes include those encoding for the subunits of GCL (GCLC and GCLM), thus upregulating the rate-limiting step of glutathione synthesis.[13]

Recent studies have shown that L-cystine itself can act as an effective inducer of Nrf2.[5][14] L-cystine uptake via the cystine/glutamate antiporter leads to an increase in intracellular cysteine, which can directly or indirectly lead to the modification of Keap1, Nrf2 stabilization, and subsequent activation of ARE-dependent gene expression.[15]

References

- 1. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 2. naturalhealthresearch.org [naturalhealthresearch.org]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. academicmed.org [academicmed.org]

- 5. researchgate.net [researchgate.net]

- 6. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ora.uniurb.it [ora.uniurb.it]

- 9. researchgate.net [researchgate.net]

- 10. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 11. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways Involving L-Cystine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, the oxidized dimer of the amino acid L-cysteine, and its hydrochloride salt, play a central role in a myriad of biochemical pathways critical for cellular function and overall organismal health. This technical guide provides a comprehensive overview of the core metabolic and signaling pathways involving L-cystine and L-cysteine, with a focus on their implications for research and drug development. L-cysteine, a semi-essential amino acid, is a key building block for proteins and a crucial precursor for the synthesis of vital molecules such as glutathione (GSH), taurine, and hydrogen sulfide (H₂S)[1][2][3][4]. Its thiol group confers unique reactive properties, making it a pivotal player in redox homeostasis and antioxidant defense mechanisms[1][2][5]. L-cystine hydrochloride is often used in research and clinical settings due to its improved stability and solubility, serving as a readily available source of L-cysteine for cells[5].

I. L-Cystine Transport and Intracellular Reduction

The journey of L-cystine into the cell and its subsequent conversion to L-cysteine is a tightly regulated process, essential for maintaining intracellular cysteine pools.

A. Cellular Uptake Mechanisms

Extracellular L-cystine is transported into cells via specific amino acid transporters. The most prominent of these is the System xc⁻ , a sodium-independent cystine/glutamate antiporter[6][7]. This system imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate. In the mammalian brain, L-cystine transport is also mediated by the sodium-dependent X(AG)- family of glutamate transporters[8][9]. In Escherichia coli, two main L-cystine transporters have been identified: the low-affinity symporter YdjN and the high-affinity ATP-binding cassette (ABC) importer FliY-YecSC[10].

B. Intracellular Reduction to L-Cysteine

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine in the reducing intracellular environment[3][4]. This conversion is primarily facilitated by two key systems:

-

The Thioredoxin (Trx) System: Comprising NADPH, thioredoxin reductase, and thioredoxin.

-

The Glutathione (GSH) System: Involving the reduction of L-cystine by glutathione, catalyzed by glutaredoxin.

This continuous reduction maintains a high intracellular ratio of L-cysteine to L-cystine, which is crucial for the subsequent metabolic pathways.

II. Core Biochemical Pathways

Intracellular L-cysteine is a versatile molecule that serves as a substrate for several critical biochemical pathways.

A. Glutathione (GSH) Synthesis and Redox Homeostasis

The most well-established role of L-cysteine is as a rate-limiting precursor for the synthesis of the tripeptide antioxidant, glutathione (γ-L-glutamyl-L-cysteinylglycine)[1][2][5][11][12].

Pathway Overview:

-

γ-Glutamylcysteine Synthesis: L-cysteine is combined with L-glutamate by the enzyme glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase. This is the rate-limiting step in GSH synthesis.

-

Glutathione Synthesis: The dipeptide γ-glutamylcysteine is then conjugated with glycine by glutathione synthetase (GS) to form glutathione.

GSH is a cornerstone of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferases[11][12]. Deprivation of cystine leads to a significant reduction in intracellular GSH levels, rendering cells more susceptible to oxidative stress and a form of iron-dependent cell death known as ferroptosis[11][12][13].

// Nodes L_Cystine [label="L-Cystine (extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; System_xc [label="System xc⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; L_Cysteine [label="L-Cysteine (intracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Glutamate_in [label="L-Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glu_Cys [label="γ-Glutamylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCL [label="Glutamate-Cysteine\nLigase (GCL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GS [label="Glutathione\nSynthetase (GS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductases [label="Thioredoxin/Glutathione\nReductases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Cystine -> System_xc [label="Uptake"]; System_xc -> L_Cysteine [label="Reduction", arrowhead=vee]; L_Cysteine -> GCL; L_Glutamate_in -> GCL; GCL -> gamma_Glu_Cys; gamma_Glu_Cys -> GS; Glycine -> GS; GS -> GSH; System_xc -> Reductases [style=invis]; Reductases -> L_Cysteine [style=invis];

{rank=same; L_Cysteine; L_Glutamate_in; Glycine;} } Caption: Overview of L-cystine uptake and subsequent glutathione synthesis.

B. Protein Synthesis and Structure

As one of the 20 proteinogenic amino acids, L-cysteine is incorporated into polypeptide chains during protein synthesis[2][5]. The unique property of its thiol side chain allows for the formation of disulfide bonds between two cysteine residues, forming a cystine unit. These disulfide bridges are crucial for the proper folding, stability, and function of many extracellular proteins, such as enzymes, hormones, and antibodies[5][11][12].

C. Taurine Synthesis Pathway

L-cysteine is a precursor for the synthesis of taurine, an abundant amino acid with diverse physiological roles, including bile acid conjugation, osmoregulation, and neuromodulation.

Pathway Overview:

-

Cysteine Oxidation: L-cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) [3][14].

-

Decarboxylation: Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase (SAD) or cysteinesulfinate decarboxylase (CSD) to produce hypotaurine[3].

-

Hypotaurine Oxidation: Hypotaurine is subsequently oxidized to taurine.

// Nodes L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; CDO [label="Cysteine Dioxygenase\n(CDO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSA [label="Cysteine Sulfinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CSD [label="Cysteinesulfinate\nDecarboxylase (CSD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypotaurine [label="Hypotaurine", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Taurine [label="Taurine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Cysteine -> CDO; CDO -> CSA; CSA -> CSD; CSD -> Hypotaurine; Hypotaurine -> Oxidation; Oxidation -> Taurine; } Caption: The metabolic pathway for the synthesis of taurine from L-cysteine.

D. Hydrogen Sulfide (H₂S) Production

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes, including vasodilation, neuromodulation, and inflammation[1][3][15][16].

Key Enzymes in H₂S Synthesis from L-Cysteine:

-

Cystathionine β-synthase (CBS): Primarily in the nervous system.

-

Cystathionine γ-lyase (CSE): Predominantly in the cardiovascular system and liver[3][15][16].

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): Works in conjunction with cysteine aminotransferase (CAT)[15][16].

// Nodes L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; CBS [label="Cystathionine\nβ-synthase (CBS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSE [label="Cystathionine\nγ-lyase (CSE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAT_3MST [label="Cysteine Aminotransferase (CAT) &\n3-Mercaptopyruvate\nSulfurtransferase (3-MST)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Cysteine -> CBS; L_Cysteine -> CSE; L_Cysteine -> CAT_3MST; CBS -> H2S; CSE -> H2S; CAT_3MST -> H2S; } Caption: Major enzymatic pathways for H₂S synthesis from L-cysteine.

E. Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cystine-glutamate antiporter, System x c⁻, and the subsequent synthesis of glutathione are central to the defense against ferroptosis. Inhibition of System x c⁻ or depletion of L-cystine leads to GSH depletion, inactivation of glutathione peroxidase 4 (GPX4), and accumulation of lipid peroxides, ultimately triggering ferroptotic cell death[7][13][17]. This pathway is of significant interest in cancer research, as many cancer cells exhibit a high demand for cysteine and are thus vulnerable to ferroptosis induction[7][18].

III. Quantitative Data Summary

The following tables summarize key quantitative data related to L-cystine biochemistry.

Table 1: Kinetic Parameters of L-Cystine Transport

| Transporter System | Organism/Tissue | Kₘ (μM) | Inhibitors | Reference |

| System x c⁻ | Mammalian Cells | 20-100 | Glutamate, Sulfasalazine | [8] |

| X(AG)- | Rat Brain Synaptosomes | 473 ± 146 | L-trans-pyrrolidine-2,4-dicarboxylic acid, L-serine-O-sulphate | [8][9] |

| FliY-YecSC | E. coli | 0.11 | - | [10] |

| YdjN | E. coli | 1.1 | - | [10] |

Table 2: Effects of L-Cyst(e)ine Deprivation/Supplementation on Cellular Processes

| Cell Type/Model | Condition | Measured Parameter | Result | Reference |

| HepG2 Cells | Cystine/Methionine Deficiency (24h) | Intracellular GSH/GSSG ratio | Significantly decreased | [13] |

| A549/DTX Cells | Cystine Supplementation (1.0 mM) | Intracellular GSH | Significantly increased | [19] |

| Rabbit Conjunctival Epithelial Cells | 24h incubation with SNAP (NO donor) | Na⁺-dependent L-cystine uptake | Significantly elevated | [20] |

| Human Fibroblasts | Cystine-free medium | Cell viability | Decreased | [17] |

IV. Experimental Protocols

This section outlines general methodologies for studying key aspects of L-cystine metabolism.

A. Measurement of L-Cystine Uptake

Protocol: Radiolabeled L-Cystine Uptake Assay

-

Cell Culture: Plate cells (e.g., human diploid fibroblasts, cancer cell lines) in multi-well plates and grow to confluence[21].

-

Pre-incubation: Wash cells with a sodium-containing or sodium-free buffer (depending on the transporter being studied) and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the incubation buffer containing a known concentration of ¹⁴C-L-cystine and any inhibitors being tested.

-

Uptake Termination: After a defined period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process[20].

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration of each sample. Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring uptake at various substrate concentrations.

B. Quantification of Intracellular Glutathione

Protocol: HPLC-Based Assay for GSH and GSSG

-

Sample Preparation: Harvest cells and deproteinize the cell lysate, often using metaphosphoric acid or 5-sulfosalicylic acid[18].

-

Derivatization: React the thiol groups of GSH and the disulfide bond of GSSG (after reduction) with a fluorescent labeling agent, such as o-phthalaldehyde (OPA) or monobromobimane (mBBr).

-

Chromatographic Separation: Separate the derivatized GSH and GSSG using reverse-phase high-performance liquid chromatography (HPLC).

-

Detection: Detect the fluorescent derivatives using a fluorescence detector.

-

Quantification: Calculate the concentrations of GSH and GSSG by comparing the peak areas to those of known standards. The GSH/GSSG ratio can then be determined.

C. Determination of L-Cysteine/L-Cystine by Titrimetry

Protocol: Complexometric Titration

This method is suitable for quantifying L-cysteine hydrochloride in solutions.

-

Sample Preparation: Dissolve a known amount of the sample containing L-cysteine hydrochloride in a citrate buffer to maintain a pH of 6.0[22].

-

Indicator Addition: Add a small amount of 4-(2-Thiazolylazo) resorcin (TAR) indicator, which imparts a yellow color to the solution[22].

-

Titration: Titrate the sample with a standardized solution of copper(II) chloride. L-cysteine hydrochloride forms a 1:2 complex with copper ions[22].

-

Endpoint Detection: The endpoint is reached when all the L-cysteine has reacted with the copper ions. The first excess of copper(II) chloride will then react with the TAR indicator, causing a sharp color change from yellow to pink[22].

-

Calculation: The concentration of L-cysteine hydrochloride can be calculated based on the stoichiometry of the reaction and the volume of the titrant used.

V. Logical Relationships and Experimental Workflows

// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer Cells, Fibroblasts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment\n(e.g., L-Cystine Deprivation/Supplementation,\nInhibitor Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; Uptake_Assay [label="L-Cystine Uptake Assay\n(Radiolabeled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSH_Assay [label="Intracellular GSH/GSSG\nQuantification (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability/Ferroptosis Assay\n(e.g., MTT, Lipid Peroxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Uptake_Assay; Treatment -> GSH_Assay; Treatment -> Viability_Assay; Uptake_Assay -> Analysis; GSH_Assay -> Analysis; Viability_Assay -> Analysis; } Caption: A generalized workflow for studying the impact of L-cystine on cellular redox status.

Conclusion

The biochemical pathways involving this compound are fundamental to cellular physiology, with profound implications for health and disease. As a precursor to L-cysteine, it is indispensable for protein synthesis, the generation of the master antioxidant glutathione, and the production of key signaling molecules like taurine and hydrogen sulfide. Its central role in redox homeostasis and the regulation of ferroptosis has positioned it as a critical area of investigation in fields ranging from neurodegenerative diseases to cancer therapeutics. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 5. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 6. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of cystine transport. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. Uptake of L-cystine via an ABC transporter contributes defense of oxidative stress in the L-cystine export-dependent manner in Escherichia coli | PLOS One [journals.plos.org]

- 11. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 12. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [m.nb-chenrun.com]

- 13. mdpi.com [mdpi.com]

- 14. Cysteine metabolism - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lysosomal cystine governs ferroptosis sensitivity in cancer via cysteine stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cystine supplementation rebalances the redox homeostasis of microenvironment in non-small cell lung cancer cells and reverses their resistance to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of L-cystine transport and intracellular GSH level by a nitric oxide donor in primary cultured rabbit conjunctival epithelial cell layers [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. zobodat.at [zobodat.at]

Stability of L-cystine Hydrochloride in Aqueous Solutions: A Technical Guide

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a crucial component in various scientific and industrial applications, particularly in cell culture media for the production of biopharmaceuticals.[1] Its hydrochloride salt, L-cystine dihydrochloride, is often used to improve its limited solubility in aqueous solutions.[2] However, the stability of L-cystine and its related forms in aqueous environments is a critical concern for researchers, scientists, and drug development professionals. The degradation of L-cystine can impact its bioavailability, leading to suboptimal performance in cell cultures and potentially affecting the quality and efficacy of final products.[1]

This technical guide provides an in-depth analysis of the factors influencing the stability of L-cystine hydrochloride in aqueous solutions. It covers solubility, primary degradation pathways, and detailed experimental protocols for stability assessment, presenting quantitative data in a structured format to aid researchers in developing robust formulations and processes.

Chemical Structure and Properties

L-cystine is formed by the oxidation of two L-cysteine molecules, which creates a disulfide bond (-S-S-). This bond is central to its chemical behavior and plays a significant role in stabilizing the tertiary structure of proteins.[3][4] The hydrochloride form, L-cystine dihydrochloride, is a salt that enhances its solubility, especially in acidic conditions.

-

Molecular Formula (L-cystine dihydrochloride): C₆H₁₄Cl₂N₂O₄S₂[2]

-

Appearance: White to off-white powder or crystals.

-

Key Feature: The hydrochloride salt significantly improves solubility compared to the L-cystine free form.[2]

Solubility in Aqueous Solutions

The solubility of L-cystine is highly dependent on the pH of the aqueous medium. It exhibits low solubility at a neutral pH, which can lead to precipitation in cell culture media.[1] The hydrochloride salt improves this, but pH remains a critical factor.

| Compound | Solvent | Solubility | Temperature | Reference |

| L-cystine | Water | 0.112 mg/mL | 25 °C | [3] |

| L-cystine dihydrochloride | Water | Soluble | Room Temp. | [2][5] |

| L-cystine dihydrochloride | 0.5 M Hydrochloric Acid (HCl) | 50 mg/mL | Room Temp. | [2][5] |

| L-cystine dihydrochloride | 2 M Hydrochloric Acid (HCl) | 50 mg/mL (with heat as needed) | Room Temp. | [3] |

| L-cysteine hydrochloride | Water | 50 mg/mL | Room Temp. | [6] |

Table 1: Solubility data for L-cystine and its hydrochloride salts in various aqueous solvents.

Factors Influencing Stability in Aqueous Solutions

Several factors can influence the stability of this compound in solution. The primary pathway of instability involves the reduction of the disulfide bond to form cysteine, which is then susceptible to a range of degradation reactions, primarily oxidation.

| Factor | Effect on Stability | Reference |

| pH | L-cysteine (the reduced form) is more stable in acidic solutions.[7] In neutral or alkaline aqueous solutions, L-cysteine readily oxidizes to L-cystine, a process accelerated by air.[6][7] L-cystine solubility is lowest at neutral pH and increases at pH < 2 or pH > 8.[3] | [3][6][7] |

| Oxidation | The thiol group of cysteine is highly reactive and prone to oxidation. This can be a non-enzymatic autoxidation, which is accelerated by the presence of metal ions like iron and copper, generating reactive oxygen species (ROS).[4][8] Cystine can be further oxidized to species like cysteic acid.[4] | [4][8] |

| Temperature | As with most chemical reactions, increased temperature generally accelerates the rate of degradation. For long-term storage of solutions, refrigeration or freezing is often recommended. | |

| Presence of Ions | Transition metal ions, particularly ferric (Fe³⁺) and cupric (Cu²⁺) cations, can catalyze the oxidation of cysteine, leading to the formation of free radicals and accelerating degradation.[4] | [4] |

| Light Exposure | While specific data on this compound is limited, amino acid solutions are often protected from light to prevent photochemical degradation. |

Table 2: Summary of key factors affecting the stability of this compound and its related forms in aqueous solutions.

Degradation Pathways and Mechanisms

The primary degradation pathway for L-cystine in aqueous solution is linked to the redox chemistry of its constituent amino acid, L-cysteine.

-

Reduction to L-cysteine : The disulfide bond of L-cystine can be reduced to form two molecules of L-cysteine. This can occur in the presence of reducing agents.

-

Oxidation of L-cysteine : L-cysteine is unstable in solution and readily undergoes autoxidation, especially at neutral to alkaline pH in the presence of oxygen. This reaction regenerates L-cystine.[4][6]

-

Further Oxidation : The oxidation process can proceed beyond L-cystine. The sulfur atom in L-cysteine can be oxidized to form intermediates such as sulfenic and sulfinic acids, ultimately leading to the highly stable sulfonic acid form, known as cysteic acid.[4][9] This represents an irreversible degradation pathway.

-

Other Pathways : Under certain conditions, other degradation reactions like decarboxylation can occur.[9]

Caption: L-cysteine / L-cystine Redox Cycle and Degradation Pathway.

Experimental Protocols for Stability Assessment

A systematic approach is required to accurately assess the stability of this compound in an aqueous solution. This involves preparing the solution, storing it under controlled conditions, and analyzing samples at predetermined time points.

Caption: Experimental Workflow for Aqueous Stability Study.

Detailed Methodologies

1. Sample Preparation:

-

Solvent Selection: Use high-purity water (e.g., Milli-Q) or a relevant buffer system. The pH of the solvent should be precisely controlled and documented, as it is a critical stability parameter. For many applications, acidic conditions (e.g., using HCl) are used to enhance both solubility and stability.[6][7]

-

Concentration: Prepare solutions at concentrations relevant to the intended application.

-

Procedure: Accurately weigh the this compound powder and dissolve it in the chosen solvent. Gentle heating or sonication may be used to aid dissolution, particularly at higher concentrations.[10] After dissolution, filter the solution through a suitable sterile filter (e.g., 0.22 µm) into the final storage containers.

2. Storage Conditions:

-

A formal stability study protocol should define the storage conditions. A long-term stability study might use conditions such as 25°C / 60% RH.[11]

-

Containers: Use inert containers (e.g., Type I borosilicate glass or appropriate plastic) that do not leach contaminants.

-

Environment: Samples should be stored in controlled temperature and humidity chambers. Protection from light is crucial to prevent photodegradation. The headspace in the container can also be a factor; for oxygen-sensitive materials, flushing with an inert gas like nitrogen or argon may be considered.

3. Analytical Methods: The choice of analytical method is critical for accurately quantifying the parent compound and detecting degradation products.

| Analytical Method | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase. Detection is often by UV absorbance.[12] | Quantifying L-cystine/L-cysteine and separating degradation products. A common method is reversed-phase HPLC. | [12] |

| Ion-Exchange Chromatography (IEC) | Separates molecules based on their net charge. After separation, amino acids are often derivatized post-column (e.g., with ninhydrin) for colorimetric detection.[12] This method can determine cystine and cysteine together as cysteic acid after an oxidation step.[12] | Standard method for amino acid analysis, providing accurate quantification. | [12] |

| Quantitative NMR (qNMR) | Uses nuclear magnetic resonance spectroscopy to quantify substances by comparing the integral of a target analyte's signal to that of an internal standard of known concentration. | A reliable and practical method for determining cystine concentration, shown to be sensitive and reproducible for food supplement analysis.[13][14] | [13][14] |

| Titrimetric Analysis | A classical chemical method involving the reaction of the analyte with a reagent of known concentration. For cystine, this can involve redox titration.[14] | A less specific and potentially less sensitive method compared to chromatographic techniques, but can be used for assay determination. | [14] |

| Mass Spectrometry (MS) | Often coupled with a separation technique like LC (LC-MS), MS identifies and quantifies compounds based on their mass-to-charge ratio. | Highly sensitive and specific method for identifying unknown degradation products and confirming the structure of known ones. | [8] |

Table 3: Overview of analytical methods for L-cystine stability testing.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue governed primarily by pH, the presence of oxygen, and catalytic metal ions. Its degradation is intrinsically linked to the redox chemistry of the cysteine-cystine equilibrium. L-cysteine is highly susceptible to oxidation, which is minimized under acidic conditions. In contrast, neutral and alkaline environments promote the rapid, often metal-catalyzed, oxidation to L-cystine and further to irreversible degradation products like cysteic acid.

For researchers, scientists, and drug development professionals, ensuring the stability of this compound solutions requires careful control of formulation pH, minimizing exposure to oxygen, and avoiding contamination with transition metal ions. The use of validated, stability-indicating analytical methods, such as HPLC or IEC, is essential for accurately monitoring the concentration of L-cystine and detecting the formation of degradation products over time. By understanding and controlling these key factors, the integrity and efficacy of L-cystine-containing solutions in critical applications can be maintained.

References

- 1. cellculturedish.com [cellculturedish.com]

- 2. L-CYSTINE DIHYDROCHLORIDE | 30925-07-6 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. L-Cysteine in Cell Culture [sigmaaldrich.com]

- 5. L-Cystine dihydrochloride, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. l-Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. glpbio.com [glpbio.com]

- 11. biospectra.us [biospectra.us]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application - PMC [pmc.ncbi.nlm.nih.gov]

L-cystine hydrochloride CAS number and chemical properties

An In-depth Technical Guide to L-Cysteine Hydrochloride and L-Cystine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, identification, and applications of L-cysteine hydrochloride and L-cystine dihydrochloride. These compounds, while related, have distinct structures and uses that are critical for professionals in research and drug development to understand.

Distinguishing Between L-Cysteine and L-Cystine

L-cysteine is a sulfur-containing amino acid. L-cystine is formed by the oxidation of two L-cysteine molecules, which join to form a disulfide bond. The hydrochloride salt forms of these amino acids are often used in laboratory and industrial settings due to their increased stability compared to the free amino acids. Specifically, L-cysteine is typically available as a monohydrochloride (in both anhydrous and monohydrate forms), while L-cystine is commonly supplied as a dihydrochloride.

Caption: Oxidation-Reduction Relationship between L-Cysteine and L-Cystine.

L-Cysteine Hydrochloride

L-cysteine hydrochloride is the salt form of L-cysteine, available as both an anhydrous and a monohydrate version. It is widely used as a reducing agent and as a precursor in the food, pharmaceutical, and cosmetic industries.[1]

Chemical Identification and Properties

The CAS numbers for the different forms of L-cysteine hydrochloride are crucial for accurate identification.

| Identifier | L-Cysteine Hydrochloride (Anhydrous) | L-Cysteine Hydrochloride (Monohydrate) |

| CAS Number | 52-89-1[2][3][4] | 7048-04-6[1][5][6][7][8][9] |

| Molecular Formula | C₃H₈ClNO₂S[3] | C₃H₁₀ClNO₃S or C₃H₇NO₂S·HCl·H₂O[5][8][9] |

| Molecular Weight | 157.62 g/mol [3][4] | 175.63 g/mol [8][10] |

A summary of the key chemical and physical properties is presented below.

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | ~175-180°C (with decomposition)[8][11] |

| Solubility | Soluble in water, acetic acid, and ammonia.[8] A 1M solution in water is clear and colorless.[8][9] |

| pH | 0.8 - 1.2 (for a 100 g/L aqueous solution)[8][10] |

| Stability | More stable in acidic solutions.[12] In neutral or slightly alkaline solutions, it readily oxidizes in the air to form cystine.[12] It is also sensitive to light and moisture.[5] |

| Specific Rotation [α] | +5.5° to +7.5° (c=8, in 1-6 M HCl)[6][9] |

Experimental Protocol: Preparation of a Reducing Agent Solution

L-cysteine hydrochloride is frequently used to create anaerobic conditions in microbiology media.

Caption: Workflow for preparing a reducing solution for anaerobic media.

Methodology:

-

Preparation: Work in an environment with minimized oxygen exposure if possible. Use water that has been deoxygenated by boiling and then cooling under a stream of nitrogen or argon gas.

-

Dissolution: For a final concentration of 0.05% (w/v), weigh 0.5 g of L-cysteine hydrochloride monohydrate and dissolve it in 1 L of deoxygenated water.

-

pH Adjustment: The resulting solution will be acidic.[8][10] Depending on the requirements of the medium, the pH may need to be adjusted using an anaerobic solution of NaOH.

-

Sterilization and Addition: The L-cysteine hydrochloride solution should be filter-sterilized and added to the culture medium after the medium has been autoclaved and cooled.

L-Cystine Dihydrochloride

L-cystine dihydrochloride is the dihydrochloride salt of the amino acid dimer, L-cystine. It is a key component in cell culture media, serving as a source of L-cysteine for protein synthesis.[13][14]

Chemical Identification and Properties

| Identifier | L-Cystine Dihydrochloride |

| CAS Number | 30925-07-6[13][15][16] |

| Molecular Formula | C₆H₁₂N₂O₄S₂ · 2HCl[13][15] |

| Molecular Weight | 313.22 g/mol [13][15][16] |

Below is a summary of the key chemical and physical properties for L-cystine dihydrochloride.

| Property | Value |

| Appearance | White to pale yellow powder or crystalline substance.[13] |

| Solubility | Sparingly soluble in water (0.112 mg/mL at 25°C for free cystine).[14] Readily soluble in 2 M HCl (50 mg/mL).[14] The dihydrochloride salt form has enhanced solubility in aqueous solutions with pH < 2.[14] |

| Storage | Recommended storage at 4°C or room temperature.[13][16] |

| Stability | Stable for at least 12 months after receipt under proper storage conditions.[13] |

| Specific Rotation [α] | -164° to -174° (c=2, in 1 M HCl)[13] |

Role in Cellular Processes

In cell culture, L-cystine is taken up by cells and subsequently reduced to L-cysteine, which is then available for metabolic processes, including protein and glutathione synthesis. Glutathione is a critical intracellular antioxidant.

Caption: Cellular uptake and utilization of L-cystine in cell culture.

Experimental Protocol: Preparation of a Concentrated Stock Solution for Cell Culture

Methodology:

-

Preparation: To prepare a 50 mg/mL stock solution, weigh 500 mg of L-cystine dihydrochloride.

-

Dissolution: Add the powder to a sterile container and add approximately 8 mL of sterile 2 M HCl.[14] Mix thoroughly. Gentle heating may be required to fully dissolve the compound.

-

Final Volume: Once dissolved, adjust the final volume to 10 mL with sterile 2 M HCl.

-

Storage: Store the stock solution at 4°C. This highly acidic stock must be diluted significantly in the final culture medium to avoid drastic pH changes. It is crucial to verify the final pH of the medium after the addition of the stock solution.

References

- 1. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]

- 2. L-Cysteine, Hydrochloride [sigmaaldrich.com]

- 3. Cysteine Hydrochloride | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. L-Cysteine Hydrochloride 7048-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 7048-04-6 CAS | L-CYSTEINE HYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 03141 [lobachemie.com]

- 8. L-Cysteine hydrochloride monohydrate - CD Formulation [formulationbio.com]

- 9. L-Cysteine hydrochloride monohydrate CAS#: 7048-04-6 [m.chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Thermo Scientific Chemicals L-Cysteine hydrochloride, anhydrous, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mpbio.com [mpbio.com]

- 16. 30925-07-6・CultureSureR L-Cystine Dihydrochloride, Animal-derived-free・034-23941・030-23943[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Physiological Effects of L-Cystine Hydrochloride Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, a disulfide-linked dimer of the amino acid cysteine, and its more soluble hydrochloride salt, play a pivotal role in numerous physiological processes. As a key precursor to the master antioxidant glutathione (GSH), L-cystine hydrochloride supplementation has garnered significant interest for its potential therapeutic and health-promoting effects. This technical guide provides a comprehensive overview of the physiological impacts of this compound supplementation, with a focus on its effects on dermatological health, antioxidant capacity, and immune function. Quantitative data from clinical and in-vitro studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Introduction

L-cysteine is a semi-essential, sulfur-containing amino acid that serves as a fundamental building block for proteins and a rate-limiting substrate for the synthesis of glutathione.[1][2] Due to the reactive nature of its thiol group, cysteine is readily oxidized to form L-cystine, a more stable dimer. This compound is a salt form of L-cystine that enhances its solubility and stability, making it a common choice for oral supplementation. The primary physiological rationale for L-cystine supplementation is to increase the intracellular availability of cysteine, thereby bolstering glutathione synthesis and supporting a range of downstream biological functions.[3][4] This guide will delve into the quantitative effects and mechanistic underpinnings of this compound supplementation in key physiological domains.

Dermatological Effects: Skin, Hair, and Nails

L-cystine is a crucial component of keratin, the primary structural protein of the skin, hair, and nails. Supplementation with L-cystine has been investigated for its potential to improve the health and appearance of these tissues.

Skin Lightening and Hyperpigmentation

L-cystine supplementation has been shown to contribute to skin lightening, primarily through its role in glutathione synthesis. Glutathione is hypothesized to influence melanin production by shifting the synthesis from the darker eumelanin to the lighter pheomelanin.[5][6]

Quantitative Data on Skin Lightening:

| Parameter | Treatment Group | Baseline (Mean ± SD) | 6 Weeks (Mean ± SD) | 12 Weeks (Mean ± SD) | % Change from Baseline (12 Weeks) | p-value (vs. Placebo at 12 Weeks) |

| Luminance (L)* | 500 mg L-cystine + 250 mg L-glutathione | 59.77 ± 3.57 | - | 60.85 ± 3.37 | +1.8% | < 0.05 |

| 500 mg L-cystine | 61.43 ± 3.79 | - | 62.01 ± 3.53 | +0.9% | NS | |

| Individual Typology Angle (ITA°) | 500 mg L-cystine + 250 mg L-glutathione | 26.92 ± 10.13 | - | 29.25 ± 9.23 | +8.7% | < 0.05 |

| 500 mg L-cystine | 32.57 ± 10.87 | - | 34.43 ± 9.94 | +5.7% | NS | |

| Dark Spot Size Reduction | 500 mg L-cystine + 250 mg L-glutathione | - | Significant Reduction | Significant Reduction | - | < 0.05 |

| 500 mg L-cystine | - | NS | NS | - | NS |

NS: Not Significant. Data extracted from a randomized, double-blind, placebo-controlled clinical trial involving 124 Asian female subjects.[5][6][7]

Experimental Protocol: Spectrophotometric Measurement of Skin Color

A spectrophotometer is used to measure the color of the skin in the Lab* color space. The L* value represents lightness (from black to white), and the ITA° (Individual Typology Angle) is calculated from the a* (red-green axis) and b* (yellow-blue axis) values to quantify the degree of skin pigmentation. Measurements are typically taken on a defined area of the skin, such as the cheek or forearm, at baseline and at specified intervals throughout the study.[5]

Hair Growth and Health

As a key component of keratin, L-cystine is essential for hair shaft structure and strength. Supplementation may support hair growth and reduce hair loss.

Quantitative Data on Hair Growth:

| Parameter | Treatment Group | Baseline (Mean ± SE) | 45 Days (Mean ± SE) | 90 Days (Mean ± SE) | p-value (vs. Baseline at 90 Days) |

| Hair Density (hairs/cm²) | L-cystine | 193.1 ± 6.1 | - | 205.4 ± 5.9 | < 0.05 |

| Anagen/Telogen Ratio | L-cystine | 78.8 / 21.2 | - | 82.3 / 17.7 | < 0.05 |

Data from a randomized, parallel-group study on 60 female subjects with acute telogen effluvium.[8][9]

Experimental Protocol: Phototrichogram

The phototrichogram is a non-invasive method to assess hair growth parameters. A small area of the scalp is clipped, and a baseline image is taken. After a few days, the area is re-imaged. Software analysis of the images allows for the quantification of hair density, the ratio of growing (anagen) to resting (telogen) hairs, and hair growth speed.[8]

Nail Growth and Strength

L-cystine contributes to the hardness and resilience of the nail plate.

Quantitative Data on Nail Growth:

| Parameter | Treatment Group | Baseline (Mean ± SE) | 90 Days (Mean ± SE) | % Increase from Baseline | p-value (vs. Baseline) |

| Nail Plate Growth Rate (mm/14 days) | L-cystine | 1.25 ± 0.05 | 1.35 ± 0.04 | +8.0% | < 0.05 |

Data from a randomized, parallel-group study on 60 female subjects with brittle nail syndrome.[8][9]

Experimental Protocol: Nail Growth Rate Measurement

A small mark is made on the nail plate at the level of the proximal nail fold. The distance from the nail fold to the mark is measured at baseline and after a defined period (e.g., 14 days) to calculate the rate of nail growth.[8]

Antioxidant Effects via Glutathione Synthesis

The cornerstone of L-cystine's physiological effects lies in its role as a precursor for glutathione (GSH) synthesis. GSH is a tripeptide (glutamate-cysteine-glycine) and the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[2][4]

While direct quantitative data from human clinical trials on the increase of blood glutathione levels following only this compound supplementation is limited, numerous studies with N-acetylcysteine (NAC), a cysteine prodrug, have demonstrated a significant increase in plasma and intracellular glutathione levels.[4][10][11] It is important to note that NAC is more readily absorbed and utilized for glutathione synthesis than L-cystine.

Signaling Pathway: Glutathione Synthesis

References

- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iaaps.net [iaaps.net]

- 4. doctorhermann.com [doctorhermann.com]

- 5. The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. examine.com [examine.com]

- 7. The effects of the oral supplementation of L‐Cystine associated with reduced L‐Glutathione‐GSH on human skin pigmentation: a randomized, double‐blinded, benchmark‐ and placebo‐controlled clinical trial | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. cymbiotika.com [cymbiotika.com]

- 11. droracle.ai [droracle.ai]

Toxicological Profile of L-Cystine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies of L-cystine hydrochloride conducted in various animal models. The information is compiled from a range of studies to support safety assessments and inform future research in drug development and food safety.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.

Data Presentation: Acute Oral Toxicity of L-Cysteine in Rodents

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Observations | Reference |

| Rat | Not Specified | Male | Oral (gavage) | > 2000 | No mortality or significant clinical signs of toxicity. | [1] |

| Rat | Wistar | Female | Oral (gavage) | > 2000 | No mortality. Clinical signs included impaired general state, piloerection, dyspnea, and cowering position. | [1] |

Experimental Protocols: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a sequential testing procedure using a limited number of animals.

Caption: Workflow of the Acute Toxic Class Method (OECD 423).

Protocol Details:

-

Test Animals: Healthy, young adult rats (Wistar or similar strain), typically females as they are often slightly more sensitive.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by oral gavage. The starting dose is selected from fixed levels (e.g., 300 mg/kg).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated oral administration over a period of 28 or 90 days.

Data Presentation: 4-Week Repeated-Dose Oral Toxicity of L-Cysteine in Rats

| Parameter | Control (0.5% Methylcellulose) | 500 mg/kg/day L-cysteine | 1000 mg/kg/day L-cysteine | 2000 mg/kg/day L-cysteine | Reference |

| Animal Strain & Sex | Crl:CD(SD)IGS, Male | Crl:CD(SD)IGS, Male | Crl:CD(SD)IGS, Male | Crl:CD(SD)IGS, Male | [2] |

| Number of Animals | 6 | 6 | 6 | 6 | [2] |

| Duration | 28 days | 28 days | 28 days | 28 days | [2] |

| NOAEL (mg/kg/day) | - | < 500 | < 500 | < 500 | [2][3] |

| Clinical Observations | Normal | Renal injuries | Salivation, Renal injuries, Focal gastric erosion | Increased reticulocyte counts, Salivation, Renal injuries, Focal gastric erosion | [2][4] |

| Key Histopathology | No significant findings | Basophilic tubules in kidney | Basophilic tubules in kidney | Basophilic tubules, Hyaline casts in kidney | [2] |

Experimental Protocols: 4-Week Repeated-Dose Oral Toxicity

This study was conducted to evaluate the potential toxicity of L-cysteine when administered daily by gavage for 28 days.

Caption: Workflow of a 4-week repeated-dose oral toxicity study.

Protocol Details:

-

Test Animals: Male Crl:CD(SD)IGS rats.

-

Dose Administration: L-cysteine was administered once daily by oral gavage at doses of 500, 1000, or 2000 mg/kg/day for 28 consecutive days. The control group received a 0.5% methylcellulose vehicle solution.[2]

-

Parameters Monitored:

-

Clinical Observations: Conducted daily.

-

Body Weight: Measured weekly.

-

Hematology and Blood Chemistry: Blood samples were collected at the end of the study.

-

Urinalysis: Conducted at the end of the study.

-

Gross Necropsy: Performed on all animals at the end of the study.

-

Histopathology: Key organs and any gross lesions were examined microscopically.

-

Chronic Toxicity and Carcinogenicity

Long-term studies are conducted to assess the potential for a substance to cause chronic toxicity and cancer with prolonged exposure.

Data Presentation: 108-Week Carcinogenicity Study of L-Cysteine Hydrochloride in Rats

| Parameter | Control | 0.25% in Drinking Water (~133-148 mg/kg/day) | 0.5% in Drinking Water (~235-280 mg/kg/day) | Reference |

| Animal Strain & Sex | Fischer 344, Male & Female | Fischer 344, Male & Female | Fischer 344, Male & Female | [5][6] |

| Number of Animals | 50/sex | 50/sex | 50/sex | [5] |

| Duration | 108 weeks | 108 weeks | 108 weeks | [5] |

| Carcinogenic Effects | No significant increase in tumors | No statistically significant increase in neoplasms | No statistically significant increase in neoplasms | [5][6] |

| Non-Neoplastic Lesions | - | Necrosis of renal papillae (2/43 females) | Necrosis of renal papillae (6/38 females), Calcification of renal papillae (2/38 females), Focal necrosis of proximal tubules (2/41 males, 1/38 female) | [6] |

Experimental Protocols: 108-Week Carcinogenicity Study

This study investigated the carcinogenic potential of L-cysteine monohydrochloride administered in the drinking water to rats for 108 weeks.[5]

Caption: Logical flow of a long-term carcinogenicity study.

Protocol Details:

-

Test Animals: Fischer 344/DuCrj rats, 50 of each sex per group.[5]

-

Dose Administration: L-cysteine monohydrochloride was administered in the drinking water at concentrations of 0.25% and 0.5% for 108 weeks.[5]

-

Parameters Monitored:

-

Clinical Observations: Regular checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Monitored throughout the study.

-

Hematology and Serum Analysis: Performed at study termination.

-

Urinalysis: Conducted periodically.

-

Gross Necropsy and Histopathology: A complete necropsy and microscopic examination of a comprehensive set of tissues from all animals were performed.

-

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Data Presentation: Genotoxicity of L-Cysteine Hydrochloride

| Assay Type | Test System | Metabolic Activation | Dose Range | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA100, TA2637 | With and Without S9 | Up to 10 mg/plate | Positive | [7] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | Without S9 | Up to 2 mg/mL | Positive | [7] |

| In Vivo Micronucleus | Mouse bone marrow | N/A | 125, 250, 500 mg/kg (i.p.) | Negative | [7] |

| In Vivo Transgenic Rodent (TGR) | gpt delta mice (liver, stomach) | N/A | Up to 1000 mg/kg/day (oral gavage, 28 days) | Negative | [7] |

Experimental Protocols: Genotoxicity Testing Strategy

A standard battery of in vitro and in vivo tests is used to evaluate genotoxic potential.

Caption: A typical tiered strategy for genotoxicity assessment.

Protocol Details:

-

Ames Test (OECD 471): Evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium. The test is conducted with and without a metabolic activation system (S9 mix).

-

In Vitro Chromosomal Aberration Test (OECD 473): Assesses the potential of the test substance to cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Lung (CHL) cells.

-

In Vivo Micronucleus Test (OECD 474): An in vivo test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals, usually rodents. Bone marrow is typically analyzed for the presence of micronuclei.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. While specific studies on this compound are limited in the public domain, the following outlines the standard approach based on OECD guidelines.

Experimental Protocols: Reproduction/Developmental Toxicity Screening (OECD 421)

This screening test provides initial information on potential reproductive and developmental effects.

Protocol Details:

-

Test Animals: Typically rats.

-

Dosing: Males are dosed for a minimum of four weeks (including pre-mating and mating periods). Females are dosed throughout the study (pre-mating, gestation, and lactation).

-

Mating: Animals are paired for mating.

-

Observations:

-

Parental Animals: Clinical signs, body weight, food consumption, mating and fertility parameters are recorded.

-

Offspring: Litter size, viability, and pup weights are monitored. Anogenital distance may be measured.

-

-

Necropsy: A thorough examination of parental reproductive organs and offspring is conducted.

Conclusion

The available toxicological data on this compound indicates a low order of acute toxicity. Sub-chronic oral administration in rats at high doses resulted in renal and gastric effects, with a NOAEL determined to be less than 500 mg/kg/day in a 4-week study.[2][3] A long-term carcinogenicity study in rats did not show any evidence of carcinogenic potential, although non-neoplastic lesions in the kidneys were observed at the highest dose.[5][6] While in vitro genotoxicity tests were positive, subsequent in vivo assays were negative, suggesting that L-cysteine hydrochloride is not genotoxic in living organisms.[7] Further dedicated studies would be beneficial to fully characterize the reproductive and developmental toxicity profile of this compound. This guide provides a foundational understanding for professionals engaged in the safety assessment of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of Carcinogenicity of L-Cysteine Monohydrochloride in Fischer 344 Rats. | CiNii Research [cir.nii.ac.jp]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture

Introduction

L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component of cell culture media, essential for cell growth, protein synthesis, and antioxidant defense. However, its low solubility at physiological pH presents a significant challenge for media formulation and preparation. L-cystine hydrochloride, the hydrochloride salt of L-cystine, offers improved solubility and is a common choice for supplementing cell culture media. This document provides a detailed protocol for the preparation of this compound stock solutions for use in research, scientific, and drug development applications.

Solubility and Stability

L-cystine exhibits poor solubility in water and neutral pH solutions, which can lead to precipitation in cell culture media.[1] The solubility of L-cystine is significantly increased in acidic (pH < 2) or alkaline (pH > 8) conditions.[2][3][4] L-cystine dihydrochloride is more readily soluble in aqueous solutions compared to L-cystine.[5]

In culture media, L-cystine can be reduced to L-cysteine. While L-cysteine is more soluble, it is unstable and can readily oxidize back to L-cystine, a reaction accelerated by the presence of metal ions like copper and iron.[6][7] This can lead to the precipitation of L-cystine and the generation of reactive oxygen species, potentially impacting cell culture performance.[6]

Quantitative Data Summary

The following table summarizes the solubility of L-cystine and its hydrochloride salt under various conditions.

| Compound | Solvent | Concentration | Temperature (°C) | Notes | Reference |

| L-Cystine | Water | 0.112 mg/mL | 25 | Very low solubility at neutral pH. | [2][3] |

| L-Cystine | 1 M HCl | 100 mg/mL | Not specified | Heating may be required. | [3][8] |

| L-Cystine dihydrochloride | 2 M HCl | 50 mg/mL | Not specified | Heating may be required. | [2] |

| L-Cystine dihydrochloride | 0.5 M HCl | 50 mg/mL | Not specified | [5] | |

| L-Cystine | 500 mM HCl | 0.1 M (24.03 mg/mL) | Not specified | Used to prepare a stock solution for cell culture experiments. | [9][10] |

| L-Cystine | 200 mM NaOH | 0.1 M (24.03 mg/mL) | Not specified | Used to prepare a stock solution for cell culture experiments. | [9][10] |

Experimental Protocol: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in dilute hydrochloric acid.

Materials:

-

L-cystine dihydrochloride (Cell Culture Grade)

-

Hydrochloric acid (HCl), 1 M solution

-

Cell culture grade water

-

Sterile conical tubes (50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

pH meter or pH indicator strips

-

Analytical balance and weigh boats

-

Stir plate and stir bar

Procedure:

-

Preparation of Dilute HCl:

-

In a sterile container, prepare a 0.1 M HCl solution by diluting the 1 M HCl stock solution with cell culture grade water. For example, to make 50 mL of 0.1 M HCl, add 5 mL of 1 M HCl to 45 mL of sterile water.

-

-

Weighing L-Cystine Dihydrochloride:

-

Tare a sterile weigh boat on an analytical balance.

-

Carefully weigh the desired amount of L-cystine dihydrochloride. For a 10 mg/mL stock solution, you will need 500 mg for a final volume of 50 mL.

-

-

Dissolving L-Cystine Dihydrochloride:

-

Transfer the weighed L-cystine dihydrochloride to a sterile 50 mL conical tube.

-

Add a small, sterile stir bar to the tube.

-

Using a sterile serological pipette, add the prepared 0.1 M HCl solution to the conical tube to the desired final volume (e.g., 50 mL).

-

Place the tube on a stir plate at room temperature and stir until the L-cystine dihydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[2]

-

-

Sterilization:

-

Once the L-cystine dihydrochloride is fully dissolved, remove the stir bar using a sterile magnetic stir bar retriever.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination.[8]

-

-

Storage:

-

Label the tube clearly with the name of the solution (this compound Stock Solution), concentration (10 mg/mL), date of preparation, and your initials.

-

Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

-

Signaling Pathways and Experimental Workflows

The primary role of L-cystine in cell culture is as a precursor to L-cysteine, which is a building block for proteins and the rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a major intracellular antioxidant, protecting cells from oxidative stress.

Caption: Workflow for this compound Dissolution and Cellular Utilization.

Conclusion

The protocol outlined in this document provides a reliable method for preparing soluble and sterile this compound stock solutions for cell culture applications. By using dilute hydrochloric acid as a solvent, the inherent solubility challenges of L-cystine at neutral pH are overcome. Proper sterile technique is paramount to prevent contamination of the final stock solution and subsequent cell cultures. This application note serves as a valuable resource for researchers, scientists, and drug development professionals to ensure the consistent and effective delivery of this essential amino acid to their cell culture systems.

References

- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. L-Cystine dihydrochloride, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. himedialabs.com [himedialabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing the L-Cysteine/L-Cystine Redox System for Protein Refolding

Introduction

In biopharmaceutical production and research, recombinant proteins, especially those with multiple disulfide bonds, are often expressed in microbial systems like E. coli. This can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. To obtain the biologically active protein, these inclusion bodies must be solubilized and the protein refolded into its native three-dimensional structure. A critical aspect of this process for cysteine-rich proteins is the correct formation of disulfide bonds.

While the query specified using L-cystine hydrochloride as a reducing agent, it's important to clarify the roles of L-cysteine and its oxidized form, L-cystine. L-cysteine, with its free thiol (-SH) group, acts as the reducing agent, while L-cystine, which is formed by the oxidation of two cysteine molecules, does not.[1] However, a combination of reduced L-cysteine and oxidized L-cystine creates a "redox shuffling" buffer. This system is highly effective in facilitating the correct pairing of cysteine residues during protein refolding by promoting the continuous breaking and reforming of disulfide bonds until the thermodynamically most stable, native conformation is achieved.[2][3]

Principle of Disulfide Bond Shuffling

The process of disulfide bond shuffling involves a nucleophilic attack of a free cysteine thiolate on an existing disulfide bond.[4] In a refolding buffer, the reduced L-cysteine helps to break incorrect disulfide bonds that may have formed within the misfolded protein. The oxidized L-cystine in the buffer helps to create an oxidizing environment that allows for the formation of new disulfide bonds. The ratio of reduced to oxidized cysteine is crucial in maintaining a redox potential that favors the native disulfide bond configuration.[2][5] This dynamic process of breaking and reforming bonds is essential for the protein to navigate its folding landscape and arrive at its correctly folded, active state.

Applications

The L-cysteine/L-cystine redox system is widely applicable in the refolding of various recombinant proteins, particularly those with multiple disulfide bonds that are prone to misfolding and aggregation. This includes:

-

Therapeutic proteins such as interferons and granulocyte colony-stimulating factor (G-CSF).[6][7]

-

Industrial enzymes.

-

Antibody fragments and other cysteine-rich proteins.[3]

The use of a cysteine/cystine redox pair can be a cost-effective alternative to other expensive redox shuffling systems like reduced and oxidized glutathione (GSH/GSSG).[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of L-cysteine/L-cystine redox buffers in protein refolding, based on published studies.

| Protein Example | L-cysteine Concentration | L-cystine Concentration | Ratio (Cysteine:Cystine) | Other Buffer Components | Refolding Yield/Outcome |

| Recombinant Human Interferon-α2b | 5.57 mM | 1.8 mM | ~3:1 | 0.64 M Urea | High biological activity (2.24 x 10^8 IU/mg) with fed-batch method at 500 µg/mL.[6] |

| Recombinant Human G-CSF | 2 mM | 1 mM | 2:1 | Not specified | Optimized concentrations for correct refolding.[7] |

| Lysozyme | 8 mM | 0.8 mM | 10:1 | Linear reduction of urea concentration via diafiltration | ~90% refolding yield at 700 µM protein concentration.[8] |

| General Protocol Recommendation | Variable | Variable | 10:1 to 1:1 | Depends on the protein | An optimized balance of redox agents promotes correct disulfide bond formation.[2] |

Experimental Protocols

Protocol 1: Preparation of a Cysteine/Cystine Stock Solution

-

L-cysteine Hydrochloride Stock (e.g., 100 mM): Dissolve the appropriate amount of L-cysteine hydrochloride monohydrate in a degassed buffer (e.g., Tris-HCl) at a slightly basic pH (8.0-8.5) to improve solubility.[5] Prepare this solution fresh to minimize oxidation.

-

L-cystine Stock (e.g., 20 mM): L-cystine has low solubility in neutral water. Dissolve L-cystine in a small amount of HCl (e.g., 1 M) and then dilute with the refolding buffer. Adjust the pH as necessary.

Protocol 2: Protein Refolding by Dilution

This protocol is a general guideline and should be optimized for the specific protein of interest.

-

Inclusion Body Solubilization and Reduction:

-

Isolate inclusion bodies from the cell lysate by centrifugation.

-

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

-

Solubilize the washed inclusion bodies in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.5, 6 M Guanidine HCl or 8 M Urea) containing a strong reducing agent like Dithiothreitol (DTT) to completely reduce all disulfide bonds.[2]

-

Incubate for 1-2 hours at room temperature.

-

Remove any remaining insoluble material by centrifugation or filtration.

-

-

Refolding:

-

Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing the desired concentrations of L-cysteine and L-cystine (e.g., 2 mM L-cysteine and 1 mM L-cystine). Other additives such as L-arginine (to suppress aggregation), sucrose, or glycerol may be included.[3][6]

-

Slowly add the solubilized and reduced protein solution to the refolding buffer with gentle and constant stirring at 4°C. A slow addition rate (e.g., 1 ml/hour) is often crucial to prevent aggregation.[3] The final protein concentration in the refolding buffer should be low (typically in the µg/mL range).

-

Incubate the refolding mixture for 24-48 hours at 4°C with gentle stirring to allow for disulfide bond shuffling and proper folding.[3]

-

-

Purification and Analysis:

-